molecular formula C17H18N2O4S B5038604 5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5038604
M. Wt: 346.4 g/mol
InChI Key: ZFYYYYHPWZYWRT-UHFFFAOYSA-N
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Description

5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group, a methoxy group, and a thioxodihydropyrimidine core. Its molecular structure suggests potential reactivity and utility in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran or dimethylformamide .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-en-1-yloxy groups can be oxidized under appropriate conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under acidic or basic conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: The compound’s potential biological activity can be explored in various assays to identify its effects on different biological pathways.

    Medicine: Due to its structural similarity to known pharmacophores, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The specific pathways involved would depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar compounds to 5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse reactivity and biological activity.

Properties

IUPAC Name

5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-5-8-23-13-7-6-11(10-14(13)22-4)9-12-15(20)18(2)17(24)19(3)16(12)21/h5-7,9-10H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYYYYHPWZYWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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